3-Amino-2,2,5,5-tetramethylpyrrolidin-1-ol
CAS No.: 34272-83-8
Cat. No.: VC20767620
Molecular Formula: C8H17N2O
Molecular Weight: 157.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 34272-83-8 |
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Molecular Formula | C8H17N2O |
Molecular Weight | 157.23 g/mol |
IUPAC Name | 1-hydroxy-2,2,5,5-tetramethylpyrrolidin-3-amine |
Standard InChI | InChI=1S/C8H17N2O/c1-7(2)5-6(9)8(3,4)10(7)11/h6H,5,9H2,1-4H3 |
Standard InChI Key | CGKOJRBANWWHCG-UHFFFAOYSA-N |
SMILES | CC1(CC(C(N1O)(C)C)N)C |
Canonical SMILES | CC1(CC(C(N1[O])(C)C)N)C |
Introduction
3-Amino-2,2,5,5-tetramethylpyrrolidin-1-ol is a chemical compound with significant relevance in various fields of chemistry and biochemistry. It is classified as a pyrrolidine derivative and is notable for its applications in spin labeling and electron paramagnetic resonance (EPR) studies. This compound is also known for its stability and reactivity, making it a valuable tool in biochemical research.
Molecular Formula
The molecular formula of 3-Amino-2,2,5,5-tetramethylpyrrolidin-1-ol is
.
Molecular Weight
The molecular weight of the compound is approximately 158.24 g/mol.
Structural Representation
The structure of 3-Amino-2,2,5,5-tetramethylpyrrolidin-1-ol can be depicted as follows:
Structure Type | Representation |
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2D Structure | 2D Structure |
3D Structure | Not available for conformer generation |
Synthesis Methods
Research has highlighted several methods for synthesizing 3-Amino-2,2,5,5-tetramethylpyrrolidin-1-ol. One efficient method involves the use of readily available precursors through a multi-step synthetic route.
Synthetic Route Overview
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Starting Materials: The synthesis typically begins with 2-aminobutanoic acid and other simple organic reagents.
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Reactions: The process may involve oxidation and reduction steps to achieve the desired nitroxide structure.
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Yield: Recent studies indicate that yields can exceed 40%, which is favorable compared to previous methodologies.
Spin Labeling
3-Amino-2,2,5,5-tetramethylpyrrolidin-1-ol is primarily used as a spin label in EPR spectroscopy. Its unique structure allows it to be incorporated into various biomolecules without significantly altering their properties.
Biochemical Research
The compound has applications in studying membrane dynamics and protein interactions due to its ability to provide insights into molecular environments at a microscopic level.
pH Sensitivity Studies
Recent developments have explored its potential as a pH-sensitive probe in biological systems, allowing for real-time monitoring of pH changes in cellular environments .
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